

# "chemical structure and stereochemistry of Tsugaric acid A"

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## Compound of Interest

Compound Name: *Tsugaric acid A*

Cat. No.: B8056969

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## Tsugaric Acid A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tsugaric acid A** is a naturally occurring lanostane-type triterpenoid isolated from the fungus *Ganoderma tsugae*. As a member of the vast and structurally diverse family of *Ganoderma* triterpenoids, **Tsugaric acid A** has garnered interest for its potential biological activities. This technical guide provides a detailed overview of the chemical structure and stereochemistry of **Tsugaric acid A**, based on available spectroscopic data and chemotaxonomic relationships. It is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

### Chemical Structure and Properties

**Tsugaric acid A** is characterized by a tetracyclic lanostane core, which is a common scaffold for triterpenoids found in *Ganoderma* species. The systematic IUPAC name for **Tsugaric acid A** is (3 $\alpha$ ,5 $\alpha$ )-3-acetyloxy-lanosta-8,24-dien-21-oic acid.[1][2] Its molecular formula is C<sub>32</sub>H<sub>50</sub>O<sub>4</sub>, corresponding to a molecular weight of 498.7 g/mol.[1]

The structure features a trans-fused ring system (A/B, B/C, and C/D rings), which is typical for this class of compounds. Key functional groups include an acetoxy group at the C-3 position

with an  $\alpha$ -configuration, a carboxylic acid at the terminus of the C-17 side chain, and double bonds at the C-8(9) and C-24(25) positions.

## General Physicochemical Properties

Property	Value	Reference
Molecular Formula	C32H50O4	[1]
Molecular Weight	498.7 g/mol	[1]
IUPAC Name	2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid	[1]
Synonyms	(-)-Tsugaric acid A, 3 $\alpha$ -acetoxylanosta-8,24-dien-21-oic acid	[1]
Physical Description	Solid	
Melting Point	181 - 182 °C	[1]

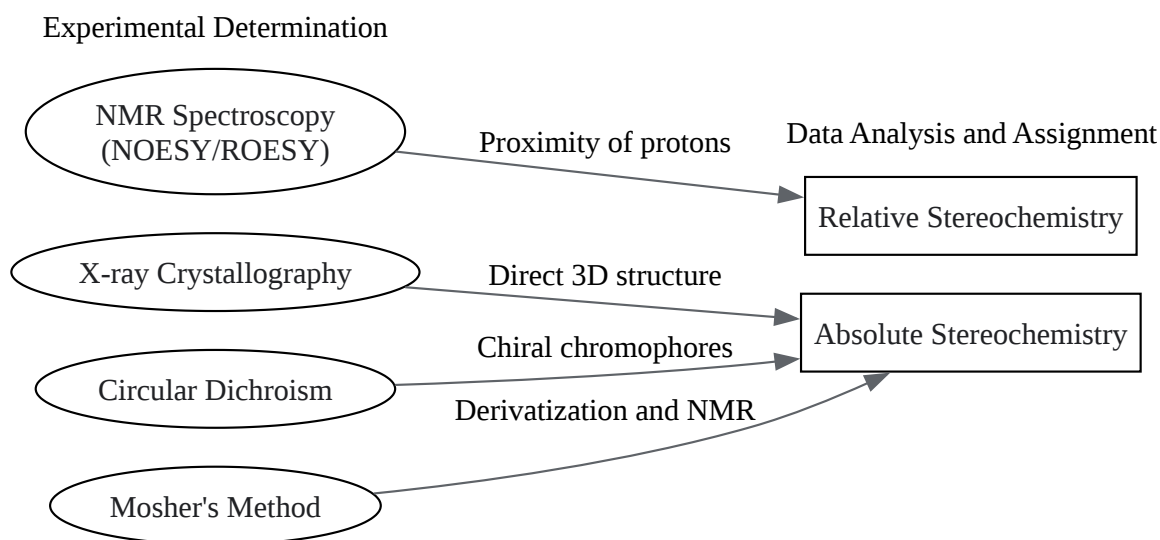
## Stereochemistry

The stereochemistry of **Tsugaric acid A** is a critical aspect of its chemical identity and biological function. The IUPAC name, (3 $\alpha$ ,5 $\alpha$ )-3-acetyloxy-lanosta-8,24-dien-21-oic acid, implies a specific arrangement of substituents at the chiral centers of the lanostane core.

The designation 3 $\alpha$  indicates that the acetoxy group at the C-3 position is oriented below the plane of the A ring. The 5 $\alpha$  designation refers to the stereochemistry at the A/B ring junction, where the hydrogen atom at C-5 is on the  $\alpha$ -face (below the plane), resulting in a trans-fused A/B ring system. The stereochemistry at other chiral centers (C-10, C-13, C-14, C-17, and C-20) is consistent with the characteristic lanostane skeleton.

The determination of the absolute configuration of complex natural products like **Tsugaric acid A** typically relies on a combination of spectroscopic techniques and chemical methods.

## Logical Workflow for Stereochemical Assignment



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Caption: General workflow for determining the stereochemistry of natural products.

## Spectroscopic Data

The structural elucidation of **Tsugaric acid A** is based on comprehensive analysis of its spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. The positive ion mode electrospray ionization (ESI) mass spectrum of **Tsugaric acid A** would be expected to show a protonated molecular ion  $[M+H]^+$  at an  $m/z$  corresponding to the molecular formula  $C_{32}H_{51}O_4^+$ .

GNPS Library Mass Spectrum Data for **Tsugaric acid A**

Parameter	Value
Spectrum ID	CCMSLIB00006530107
Precursor M/Z	499.379
Exact Mass	498.371
Adduct	[M+H] <sup>+</sup>
Ion Source	ESI
Instrument	Orbitrap
Ion Mode	Positive

Data sourced from the GNPS spectral library.[\[3\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are indispensable tools for determining the carbon skeleton and the position and orientation of functional groups. While the full, assigned NMR data from the primary literature is not readily available in public databases, a general description of the expected signals can be provided based on the known structure and data from analogous lanostane triterpenoids.

Expected <sup>1</sup>H NMR Spectral Features:

- **Methyl Signals:** Several singlet signals for the methyl groups characteristic of the lanostane skeleton (e.g., C-18, C-19, C-28, C-29, C-30), and signals for the methyl groups in the side chain.
- **Acetoxy Group:** A sharp singlet around  $\delta$  2.0 ppm for the methyl protons of the acetoxy group.
- **Olefinic Protons:** Signals in the  $\delta$  5.0-5.5 ppm region corresponding to the protons of the double bonds at C-8(9) and C-24(25).
- **Carbinol Proton:** A signal for the proton at C-3, which is deshielded by the adjacent acetoxy group. Its multiplicity would provide information about its coupling with neighboring protons.

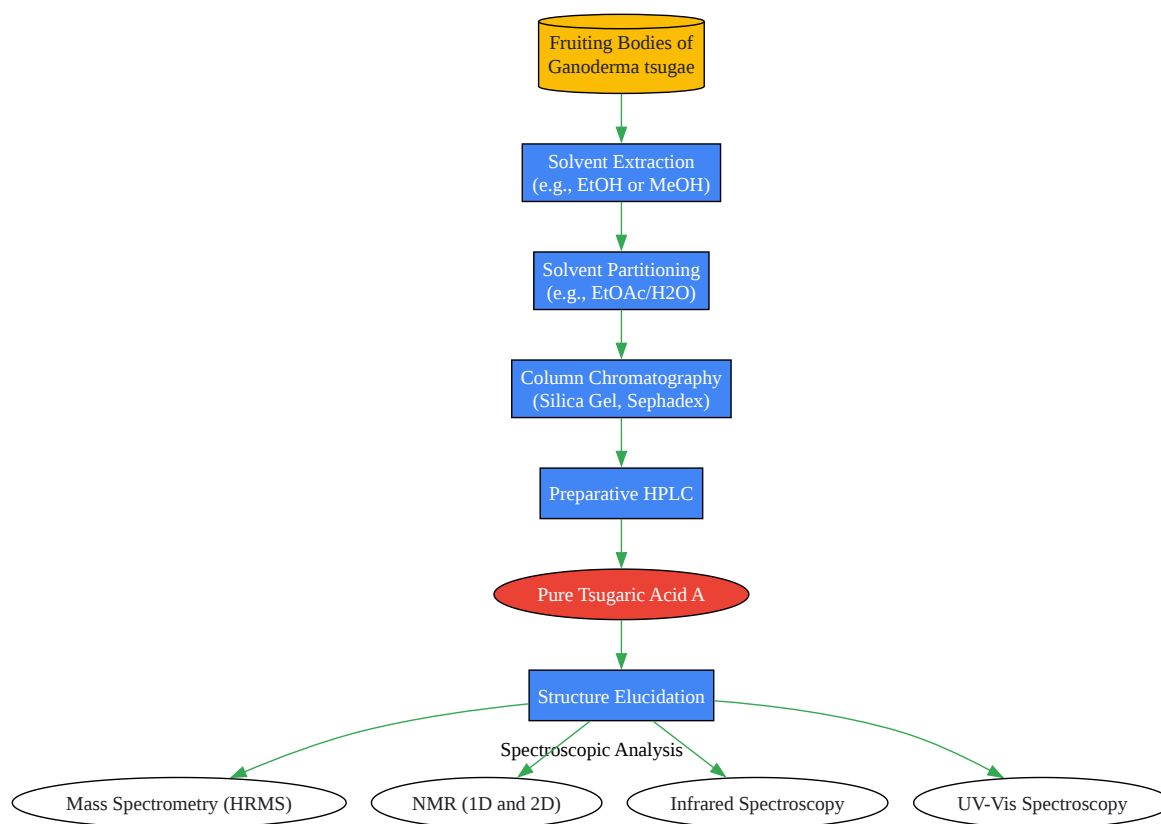
Expected  $^{13}\text{C}$  NMR Spectral Features:

- **Carbonyl Carbons:** Resonances for the carboxylic acid carbon (C-21) and the ester carbonyl of the acetoxy group, typically in the  $\delta$  170-180 ppm range.
- **Olefinic Carbons:** Four signals in the  $\delta$  120-145 ppm region for the carbons of the two double bonds.
- **Oxygenated Carbon:** A signal for the C-3 carbon bearing the acetoxy group, typically around  $\delta$  70-80 ppm.
- **Quaternary Carbons:** Signals for the quaternary carbons of the lanostane core.
- **Methyl Carbons:** A series of signals in the upfield region for the numerous methyl groups.

## Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of **Tsugaric acid A** would be found in the primary scientific literature. The following represents a generalized workflow for such a process.

## General Experimental Workflow



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Caption: A generalized workflow for the isolation and characterization of **Tsugaric acid A**.

## Biological Activity

**Tsugaric acid A** has been reported to exhibit anti-inflammatory properties. Specifically, it has been shown to significantly inhibit superoxide anion formation in fMLP/CB-stimulated rat neutrophils. Additionally, it has demonstrated a protective effect on human keratinocytes against damage induced by ultraviolet B (UVB) light, suggesting its potential as a photoprotective agent.

## Conclusion

**Tsugaric acid A** is a well-defined lanostane-type triterpenoid from *Ganoderma tsugae* with a specific chemical structure and stereochemistry. Its characterization has been achieved through standard spectroscopic methods typical for natural product chemistry. The reported anti-inflammatory and photoprotective activities suggest that **Tsugaric acid A** may be a valuable lead compound for further investigation in drug development. Future research should focus on its mechanism of action, structure-activity relationships, and potential therapeutic applications.

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## References

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